![molecular formula C15H12O3 B1676063 Mansonone F CAS No. 5090-88-0](/img/structure/B1676063.png)
Mansonone F
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Overview
Description
Mansonone F inhibits topoisomerase II. It has cytotoxic and topo inhibitory potencies.
Scientific Research Applications
Antibacterial Applications
Mansonone F exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that derivatives of this compound, such as IG1, show strong activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL against MRSA strains . The mechanisms of action proposed include the generation of cytotoxic superoxide radicals and the modification of growth-related enzymes through interactions with nucleophiles .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Target Bacteria | MIC (μg/mL) | Reference |
---|---|---|---|
This compound | MRSA | 0.5 - 2 | |
IG1 | MRSA | 0.5 - 2 | |
C6 Analog | Gram-positive bacteria | < Vancomycin |
The limited availability of this compound in nature has led to the development of synthetic analogs, which aim to enhance its bioactivity while overcoming the challenges associated with its extraction and synthesis .
Anticancer Applications
This compound and its derivatives have shown promising results in cancer research, particularly due to their cytotoxic effects on various human tumor cell lines. Studies have demonstrated that specific substitutions in the structure of this compound can significantly enhance its anti-proliferative activity.
Table 2: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
Compound | Cell Line Tested | IC50 (μM) | Reference |
---|---|---|---|
This compound | HeLa (cervical cancer) | 9.77 | |
6a | Various | 2.31 - 20.25 | |
Etoposide | Various | Control |
The structure-activity relationship (SAR) studies indicate that substitutions at specific positions on the this compound molecule can lead to varying degrees of cytotoxicity, highlighting the importance of chemical modifications in enhancing therapeutic efficacy .
Mechanistic Insights
The precise mechanisms by which this compound exerts its antibacterial and anticancer effects are still under investigation. For antibacterial applications, it is suggested that the compound may disrupt bacterial cell function through oxidative stress mechanisms . In anticancer applications, the inhibition of topoisomerase II has been identified as a critical pathway for its cytotoxic effects, with some derivatives exhibiting up to twenty times greater activity compared to established drugs like Etoposide .
Future Directions and Challenges
Despite the promising applications of this compound, challenges remain regarding its low natural abundance and complex synthesis pathways. Ongoing research aims to develop more efficient synthetic routes for producing this compound analogs with enhanced bioactivity and lower production costs .
Properties
CAS No. |
5090-88-0 |
---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
4,8,12-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8-pentaene-10,11-dione |
InChI |
InChI=1S/C15H12O3/c1-7-4-5-10-8(2)6-18-15-9(3)13(16)14(17)11(7)12(10)15/h4-6H,1-3H3 |
InChI Key |
WSRLWSPFIOAYST-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=C(C=C1)C(=COC3=C(C(=O)C2=O)C)C |
Canonical SMILES |
CC1=C2C3=C(C=C1)C(=COC3=C(C(=O)C2=O)C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
5090-88-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC 113136; NSC-113136; NSC113136; Mansonone F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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